2-((4-(氨基甲基)苄基)氧基)嘧啶-4-胺

描述

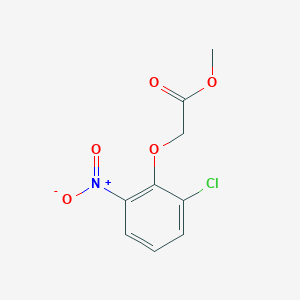

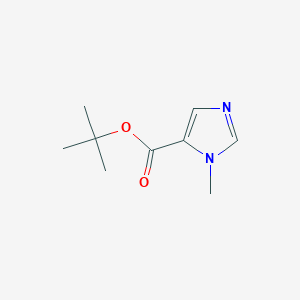

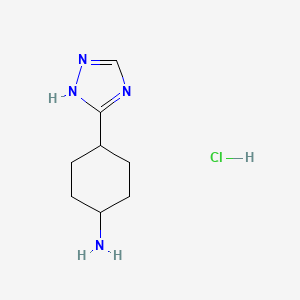

“2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine” is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 . It is also known as BC-NH2 and is used as a carboxy-reactive building block for preparing CLIP substrates from the NHS esters or other amine-reactive forms of labels or biological targets .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which include “2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine”, has been reported in the literature . The synthesis process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The InChI code for “2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine” is 1S/C12H14N4O/c13-7-9-1-3-10(4-2-9)8-17-12-15-6-5-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16) . This indicates the presence of a pyrimidin-4-amine core structure, with a benzyl group attached at the 2-position via an oxygen atom, and an aminomethyl group attached to the benzyl group .Physical and Chemical Properties Analysis

“2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine” is a solid compound with a molecular weight of 230.27 . The compound is stable under normal conditions and should be stored in a cool, dry place .科学研究应用

杀虫和抗菌潜力

- 该化合物作为一组嘧啶连接的吡唑杂环化合物的一部分,已被合成并对其杀虫和抗菌潜力进行了评估。针对粉蚧昆虫和选定的微生物评估了这些化合物,突出了它们在害虫控制和抗菌应用中的相关性 (Deohate 和 Palaspagar,2020 年)。

缓蚀

- 亚苄基-嘧啶-2-基-胺衍生物,包括本化合物,已证明可有效抑制酸性环境中低碳钢的腐蚀。它们即使在低浓度下也能有效,并且具有混合型抑制剂特性,这使得它们在工业应用中很有价值,尤其是在保护金属表面方面 (Ashassi-Sorkhabi、Shaabani 和 Seifzadeh,2005 年)。

晶体结构和 DFT 研究

- 已分析该化合物的晶体结构,重点关注其分子内氢键和超分子网络。该研究扩展到密度泛函理论 (DFT) 计算,提供了对其电子结构和热力学性质的见解。这些信息对于了解其反应性和在药物和材料科学中的潜在应用至关重要 (Murugavel、Vijayakumar、Nagarajan 和 Ponnuswamy,2014 年)。

衍生物的合成

- 该化合物已被用作合成各种衍生物的前体。这些合成方法对于开发具有药物发现和材料科学潜在应用的新化学实体具有重要意义 (Kuznetsov 和 Chapyshev,2007 年)。

抗真菌活性

- 该化合物的衍生物已被合成并测试了其对曲霉菌和黑曲霉等真菌类型的抗真菌活性。这突出了其在开发新型抗真菌剂方面的潜力 (Jafar、Abdul Mahdi、Hadwan 和 AlameriAmeer,2017 年)。

杀虫剂活性

- 已经设计并合成了包括该化合物在内的新型嘧啶-4-胺衍生物,显示出显着的杀虫和杀菌活性。这强调了其在农业应用中的潜力,特别是在病虫害管理方面 (Liu、Wen、Cheng、Xu 和 Wu,2021 年)。

安全和危害

未来方向

The future directions for “2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine” could involve further exploration of its potential uses in biological research, particularly in protein tagging . Additionally, more studies could be conducted to better understand its synthesis, chemical reactions, and mechanism of action.

作用机制

Target of Action

It is suggested that it can be used as a protein tag for tagging your protein of interest (poi) .

Mode of Action

It is mentioned that it can be used as a protein tag , which suggests that it may bind to proteins of interest and enable their detection or manipulation.

Biochemical Pathways

Given its potential use as a protein tag , it may be involved in pathways related to protein synthesis, modification, or degradation, depending on the proteins it is used to tag.

Result of Action

As a potential protein tag , its effects would likely depend on the specific proteins it is used to tag and the experimental context.

生化分析

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine is complex and involves several steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-[[4-(aminomethyl)phenyl]methoxy]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-7-9-1-3-10(4-2-9)8-17-12-15-6-5-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQQJAOFCGIVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)COC2=NC=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6,7-trimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863967.png)

![2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2863972.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2863983.png)

![2-Amino-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2863987.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid](/img/structure/B2863988.png)